REACTION_CXSMILES
|
[Mg].[CH:2](Br)=[CH2:3].[CH2:5]([O:21][CH2:22][CH:23]=[O:24])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].Cl>O1CCCC1.BrC(Br)C.CCOCC>[CH2:5]([O:21][CH2:22][CH:23]([OH:24])[CH:2]=[CH2:3])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5.67 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
49.85 g
|
Type
|
reactant
|
Smiles
|
C(=C)Br
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
(hexadecyloxy) acetaldehyde
|
Quantity
|
44.2 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC)OCC=O
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
BrC(C)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
ADDITION
|
Details
|
was added dropwise over 1/2 hour
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The tetrahydrofuran was removed
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with ether
|
Type
|
WASH
|
Details
|
The ether layer was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
The residue was purified by HPLC [hexane: ether (9:1), two columns, two passes]
|
Type
|
CUSTOM
|
Details
|
giving an oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled via a Kugelrohr apparatus (185°-190° C., 0.2 mm)
|
Type
|
CUSTOM
|
Details
|
giving a colorles oil which
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCC)OCC(C=C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |